3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that pyrazole derivatives show various biological activities, including acaricidal, insecticidal, and fungicidal activities .
Biochemical Pathways
It has been suggested that pyrano[2,3-c]pyrazoles have the potential to block p38 map kinase pockets, which could be useful for developing cancer or immune drugs .
Pharmacokinetics
It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water .
Biochemical Analysis
Biochemical Properties
3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in cell cycle regulation, potentially leading to altered cell proliferation rates .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific apoptotic pathways . It also affects gene expression by altering the transcriptional activity of certain genes involved in cell survival and proliferation . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can impact its efficacy. Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained changes in cell behavior and viability .
Properties
IUPAC Name |
3-thiophen-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-3-13-5-8-9(1)11-12-10(8)7-2-4-14-6-7/h2,4,6H,1,3,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBZBBDMNPGWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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